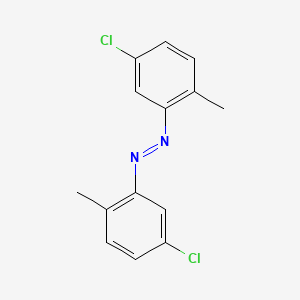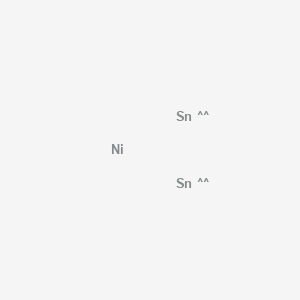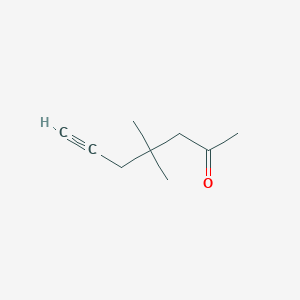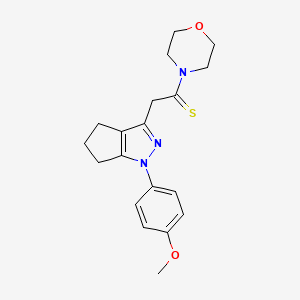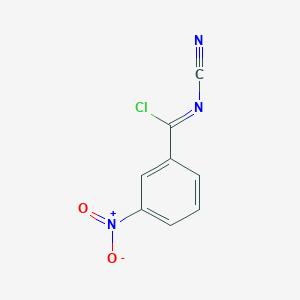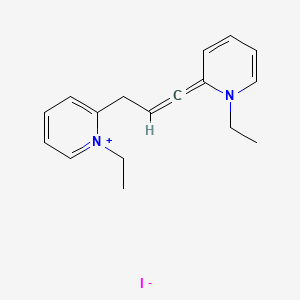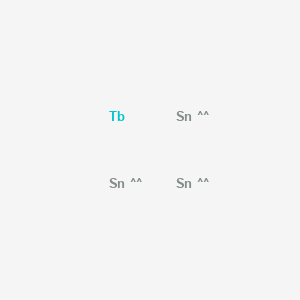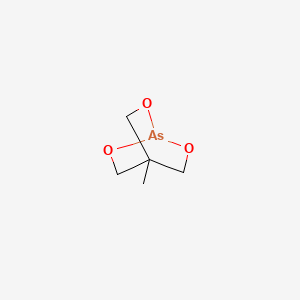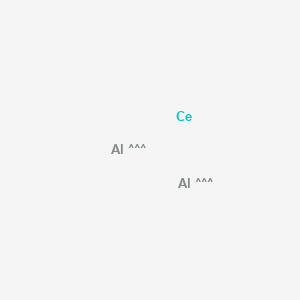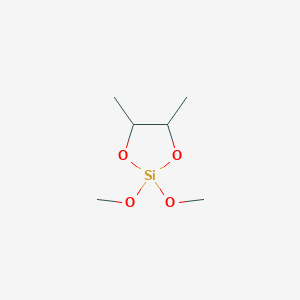
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound with the molecular formula C₆H₁₄O₄Si. It is a cyclic siloxane derivative characterized by the presence of two methoxy groups and two methyl groups attached to a dioxasilolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of dimethylsilanediol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then converted to the final product by the elimination of water. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to form dimethylsilanediol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles such as halides (e.g., sodium chloride), amines (e.g., methylamine)
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Major Products Formed
Hydrolysis: Dimethylsilanediol and methanol
Substitution: Substituted siloxanes
Oxidation: Silanols or siloxanes
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective group for sensitive functional groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane involves its ability to undergo hydrolysis and substitution reactions. The compound can interact with various molecular targets through the formation of siloxane bonds, which can modify the properties of the target molecules. The pathways involved include:
Hydrolysis Pathway: The compound reacts with water to form silanediol and methanol, which can further react with other molecules.
Substitution Pathway: The methoxy groups can be replaced by other nucleophiles, leading to the formation of new siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane can be compared with other similar compounds such as:
2,2-Dimethoxypropane: Both compounds contain methoxy groups, but 2,2-Dimethoxypropane lacks the silicon atom and the cyclic structure.
Dimethoxymethane: Similar in having methoxy groups, but it is a linear compound without the silicon atom.
4,5-Dimethyl-1,3-dioxol-2-one: Shares the dioxolane ring structure but lacks the silicon atom and methoxy groups.
Eigenschaften
CAS-Nummer |
18695-41-5 |
|---|---|
Molekularformel |
C6H14O4Si |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
2,2-dimethoxy-4,5-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C6H14O4Si/c1-5-6(2)10-11(7-3,8-4)9-5/h5-6H,1-4H3 |
InChI-Schlüssel |
PPLOPAISLKXYHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O[Si](O1)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


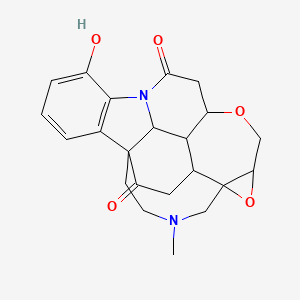
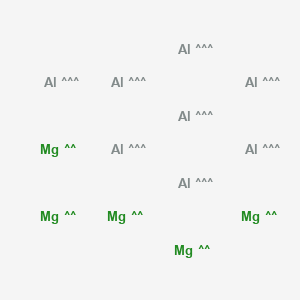
![1-Methyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B14716162.png)

